2-[2-chloro-6-ethoxy-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]acetamide
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Overview
Description
2-[2-chloro-6-ethoxy-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]acetamide is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds .
Preparation Methods
The synthesis of 2-[2-chloro-6-ethoxy-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]acetamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The compound can then be further modified through various organic reactions to introduce the chloro, ethoxy, and acetamide groups. Industrial production methods often involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
2-[2-chloro-6-ethoxy-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]acetamide can undergo several types of chemical reactions:
Oxidation: The indole moiety can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: The compound can be reduced to modify the functional groups, such as converting the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-[2-chloro-6-ethoxy-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]acetamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in studying cellular processes and drug development.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[2-chloro-6-ethoxy-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]acetamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing cellular pathways and processes. This binding can lead to changes in gene expression, enzyme activity, and other cellular functions .
Comparison with Similar Compounds
2-[2-chloro-6-ethoxy-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24ClN3O3 |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-[2-chloro-6-ethoxy-4-[[2-(1H-indol-3-yl)ethylamino]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H24ClN3O3/c1-2-27-19-10-14(9-17(22)21(19)28-13-20(23)26)11-24-8-7-15-12-25-18-6-4-3-5-16(15)18/h3-6,9-10,12,24-25H,2,7-8,11,13H2,1H3,(H2,23,26) |
InChI Key |
NEXDLCKDIUGQKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCC2=CNC3=CC=CC=C32)Cl)OCC(=O)N |
Origin of Product |
United States |
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